Tetrachloro-BPF

Description

Background and Classification of Tetrachloro-BPF as a Halogenated Organic Compound

This compound is a derivative of Bisphenol F (BPF), where chlorine atoms have replaced hydrogen atoms on the phenol (B47542) rings. This structural feature places it in the category of halogenated organic compounds. bucknell.edusydney.edu.aupressbooks.pub These are organic compounds that contain at least one halogen atom, such as chlorine, bromine, fluorine, or iodine. bucknell.edupouryere.fr The process of halogenation, in this case chlorination, can occur during industrial processes or as a result of disinfection byproducts in water treatment. uz.zgora.pl Halogenated organic compounds are a broad class of chemicals with diverse applications and environmental behaviors. pressbooks.pub

The parent compound, BPF, is used in the production of epoxy resins and polycarbonates, often as a substitute for Bisphenol A (BPA). nih.govipl.ptmdpi.com Chlorinated derivatives of bisphenols, including tetrachlorinated forms, can be formed during the chlorination of water that contains BPA. nih.govresearchgate.net This highlights a potential pathway for the introduction of this compound into the environment.

Academic Significance and Research Justification for Studying this compound

The academic significance of studying this compound stems from its status as an emerging contaminant with potential environmental and health implications. Research into bisphenol analogues like BPF and its chlorinated derivatives is driven by the widespread use of these compounds and concerns about their potential to act as endocrine disruptors. nih.govresearchgate.netgdut.edu.cn

Studies on related chlorinated compounds, such as tetrachlorobisphenol A (TCBPA), have shown that halogenation can influence a compound's properties and potential biological activity. gdut.edu.cntandfonline.com For instance, some studies suggest that chlorinated byproducts of BPS and BPF can exhibit increased activity of certain cellular receptors compared to their parent compounds. nih.gov The presence of halogen atoms can enhance the lipophilic nature of the molecule, potentially leading to bioaccumulation in organisms. gdut.edu.cn

The study of this compound is justified by the need to understand the environmental fate, transport, and potential toxicity of these modified bisphenols. As industries shift away from BPA, it is crucial to assess the safety of its replacements and their derivatives to avoid "regrettable substitutions". researchgate.net

Overview of Existing Research Gaps and Challenges Pertaining to this compound

Despite the growing interest in bisphenol alternatives, significant research gaps remain for many of these compounds, including this compound. tandfonline.comresearchgate.net

Key Research Gaps and Challenges:

Limited Occurrence Data: There is a scarcity of data on the environmental concentrations of this compound in various matrices such as water, sediment, and biota. While studies have investigated the parent compound BPF, specific data on its tetrachlorinated form is lacking. researchgate.net

Toxicological Data Deficiencies: Comprehensive toxicological data for this compound is limited. tandfonline.comresearchgate.net More research is needed to understand its potential effects on biological systems, including its endocrine-disrupting capabilities.

Analytical Method Development: Robust and sensitive analytical methods are required for the accurate detection and quantification of this compound in complex environmental samples. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective for related compounds, specific methods for this compound need to be more widely applied. nih.gov

Understanding Transformation and Fate: The environmental transformation and degradation pathways of this compound are not well understood. Research is needed to determine its persistence, potential for long-range transport, and the formation of other transformation products.

Mixture Effects: Humans and wildlife are typically exposed to a mixture of various bisphenols and their derivatives. A significant challenge is to understand the combined effects of these mixtures, as they may act synergistically or antagonistically. tandfonline.com

The following table provides a summary of research findings on related bisphenol compounds, highlighting the type of data that is needed for this compound.

| Compound | Matrix | Concentration Range | Location |

| BPF | River Water | 9.0 ng/L | Southeast Asia mdpi.com |

| BPF | Source Water | n.d.–12.6 ng/L | China researchgate.net |

| BPF | Drinking Water | n.d.–0.9 ng/L | China researchgate.net |

| BPS | River Water | 24.8 ng/L | Southeast Asia mdpi.com |

| BPS | Source Water | n.d.–5.2 ng/L | China researchgate.net |

| BPS | Drinking Water | n.d.–1.6 ng/L | China researchgate.net |

| BPA | Source Water | n.d.–34.9 ng/L | China researchgate.net |

| BPA | Drinking Water | n.d.–6.5 ng/L | China researchgate.net |

| BPAF | River Water | 0.9-246 ng/L | China researchgate.net |

| BPAF | Source Water | n.d.–10.8 ng/L | China researchgate.net |

| BPAF | Drinking Water | n.d.–4.7 ng/L | China researchgate.net |

| TCBPA | Human Blood | Not Specified gdut.edu.cn | |

| TCBPA | Breast Milk | <0.4 ng/mL | Not Specified gdut.edu.cn |

| TCBPA | Urine | ND-0.368 ng/mL | Not Specified gdut.edu.cn |

n.d. = not detected; LOD = limit of detection; ND = not detected

Addressing these research gaps is essential for a comprehensive risk assessment of this compound and for informing regulatory decisions regarding its production and use.

Structure

3D Structure

Properties

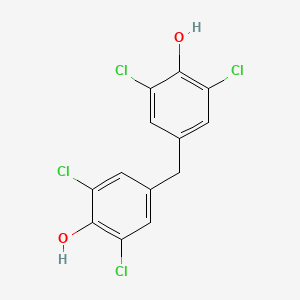

IUPAC Name |

2,6-dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFDRXSVRSCMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CC2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation Pathways of Tetrachloro Bpf

Intentional Chemical Synthesis Routes for Tetrachloro-BPF

While extensive documentation on the industrial-scale intentional synthesis of this compound is not widely available in the reviewed literature, its preparation can be inferred from standard organic chemistry principles and synthesis of analogous compounds. The most direct route involves the controlled chlorination of its precursor, Bisphenol F (BPF). A method analogous to the synthesis of other chlorinated bisphenols involves reacting BPF with a chlorinating agent like sodium hypochlorite (B82951) in a suitable solvent such as methanol (B129727). gdut.edu.cn The reaction would proceed via electrophilic aromatic substitution at the ortho positions to the hydroxyl groups on both phenolic rings until all four positions are occupied by chlorine atoms.

The synthesis of the necessary precursor, Bisphenol F (BPF), is well-documented. It is typically produced through the acid-catalyzed condensation reaction of excess phenol (B47542) with formaldehyde (B43269). mdpi.comgoogle.com The reaction can be carried out in one or two steps. In a two-step process, phenol first reacts with formaldehyde to form p-hydroxybenzyl alcohol, which then reacts with another phenol molecule in the presence of a catalyst like phosphoric acid to yield Bisphenol F. google.com

Unintentional Formation Mechanisms of this compound

This compound is frequently formed as an unintentional byproduct in various water treatment and industrial processes.

Formation during Disinfection Processes (e.g., Chlorination of Bisphenol Precursors)

The most significant pathway for the unintentional formation of this compound is the reaction of its precursor, Bisphenol F, with free chlorine used for water disinfection. researchgate.net When BPF is present as a contaminant in water sources, the addition of chlorine (in the form of hypochlorous acid or hypochlorite ions) initiates a sequential electrophilic substitution on the aromatic rings. researchgate.netnih.gov This reaction proceeds in a stepwise manner, leading to the formation of monochloro-BPF, dichloro-BPF, trichloro-BPF, and ultimately this compound. researchgate.netresearchgate.net The formation of these chlorinated derivatives has been documented in numerous studies on the fate of bisphenols during chlorination. researchgate.netmdpi.com

Incidental Formation in Industrial Processes and Waste Streams

Incidental formation of this compound occurs in industrial settings and their associated waste streams where both BPF and chlorine-based chemicals are present. BPF is used in the production of epoxy resins and other polymers. plos.org If residual BPF is present in wastewater from these manufacturing facilities, it can react with chlorine used for disinfection at municipal wastewater treatment plants (WWTPs). Similarly, industries that use chlorine compounds as bleaching agents, such as paper and pulp mills, can also be sources of chlorinated bisphenols if BPF is present in their process water.

Identification and Characterization of Precursor Compounds in this compound Formation

The formation of this compound proceeds from specific precursors through a well-defined reaction pathway.

Primary Precursor : The primary organic precursor for the formation of this compound is Bisphenol F (BPF) . mdpi.com BPF is a structural analog of Bisphenol A and is used in the manufacturing of epoxy resins and polycarbonates. plos.org

Reactant : The key reactant that drives the transformation is free available chlorine (FAC) , which exists in water as hypochlorous acid (HOCl) and hypochlorite ion (OCl⁻). researchgate.netnih.gov

Intermediate Precursors : The reaction is not instantaneous but occurs in steps. Therefore, the lower chlorinated forms of BPF are themselves intermediate precursors to the final tetrachlorinated product. These intermediates are:

Monochloro-BPF

Dichloro-BPF

Trichloro-BPF

Reaction Kinetics and Thermodynamics of this compound Formation

Reaction Kinetics

| Compound | pH Range | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Bisphenol S (BPS) | 5 - 10 | 7.6 - 435.3 | nih.gov |

| Bisphenol AF (BPAF) | 5.0 - 11.0 | 1.67 - 126.67 | researchgate.net |

| Bisphenol A (BPA) | Neutral | 58 | mdpi.com |

Reaction Thermodynamics

The thermodynamics of chemical reactions, such as the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f), describe the energy changes and spontaneity of the process. Specific experimental thermodynamic values for this compound are not available in the surveyed literature. Such data for complex halogenated organic molecules are often determined using computational chemistry methods.

For instance, the enthalpies of formation for numerous polychlorinated biphenyls (PCBs) have been calculated using density functional theory (B3LYP). acs.org These computational studies use isodesmic reactions, where bond types are conserved between reactants and products, to achieve high accuracy. acs.org For elements in their standard state, the standard enthalpy of formation is zero by definition.

While specific values for this compound are unavailable, thermodynamic studies of the related compound Bisphenol A have shown that its dissolution process in various solvents is spontaneous and exothermic, indicating a negative Gibbs free energy (ΔG) and enthalpy (ΔH) for dissolution. rsc.org The formation of stable organic compounds from their constituent elements is also generally an exothermic process.

Environmental Occurrence and Distribution of Tetrachloro Bpf

Detection in Biota and Environmental Matrices (Excluding Human Biomonitoring for Safety/Exposure)

Tetrachloro-BPF and its analogues have been detected in various biological organisms, indicating their potential for bioaccumulation. TCBPA has been found in aquatic organisms. researchgate.net Studies on the brominated flame retardant TBBPA have shown its accumulation in fish, with concentrations up to 63 ng/g lipid weight in eel from freshwater and 245 ng/g lipid in whiting from the North Sea. openrepository.com

In a study on an e-waste dismantling area, TBBPA was found to be the most prevalent bisphenol in biological samples. nih.gov In Taihu Lake, China, BPF was detected at high concentrations in fish muscle (401 ng/g ww) and liver (6,257 ng/g ww), demonstrating significant bioaccumulation. researchgate.net This study also found that BPAF, another halogenated bisphenol, had high detection efficiencies in fish intestines and stomachs. researchgate.net

The analysis of these compounds in complex biological matrices often requires sophisticated analytical techniques such as gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS). mdpi.comresearchgate.net

The following table provides a summary of the detection of related bisphenol compounds in biota.

Interactive Data Table: Detection of Bisphenol Analogues in Biota

| Compound | Organism | Tissue | Location | Concentration | Reference |

| Tetrabromobisphenol A (TBBPA) | Eel | Not specified | Freshwater | up to 63 ng/g lipid weight | openrepository.com |

| Tetrabromobisphenol A (TBBPA) | Whiting | Muscle | North Sea | up to 245 ng/g lipid weight | openrepository.com |

| Bisphenol F (BPF) | Fish | Muscle | Taihu Lake, China | 401 ng/g ww | researchgate.net |

| Bisphenol F (BPF) | Fish | Liver | Taihu Lake, China | 6,257 ng/g ww | researchgate.net |

| Bisphenol AF (BPAF) | Fish | Intestine | Taihu Lake, China | 434 ng/g ww (BPA) & 357 ng/g ww (BPAF) | researchgate.net |

| Bisphenol AF (BPAF) | Fish | Stomach | Taihu Lake, China | 14 ng/g ww (BPA) & 26 ng/g ww (BPAF) | researchgate.net |

| Bisphenol A (BPA) | Fish | Bile | Taihu Lake, China | up to 17,160 ng/mL | researchgate.net |

Source Apportionment Methodologies for Environmental this compound

Positive Matrix Factorization (PMF) is a widely used receptor model for source apportionment of pollutants in various environmental media, including water and air. mdpi.com For instance, PMF was used to identify the sources of Polychlorinated Biphenyls (PCBs) in the Beiluo River, attributing the pollution to industrial emissions, technical PCB mixtures, and combustion processes. mdpi.com Such a model could potentially be applied to this compound if sufficient congener-specific data were available.

General sources of halogenated bisphenols like TCBPA include their use as flame retardants in building materials, coatings, synthetic plastics, and electronic devices. e-century.us The manufacturing, use, and disposal of these products lead to their release into the environment. oaepublish.comnih.gov E-waste dismantling and recycling facilities are significant point sources for these compounds. researchgate.netnih.gov Wastewater treatment plants are also considered major pathways for the entry of these chemicals into the aquatic environment. oaepublish.com The chlorination of BPA during water treatment processes can also be a source of chlorinated derivatives. nih.govmdpi.com

Environmental Fate and Transport Dynamics of Tetrachloro Bpf

Degradation and Transformation Processes of Tetrachloro-BPF

The persistence of this compound in the environment is largely determined by its susceptibility to various degradation and transformation reactions. These processes can be driven by light (photolysis), water (hydrolysis), microbial activity, and other chemical reactions.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. This process can be a significant degradation pathway for organic pollutants in sunlit surface waters. flashcards.worldchemrxiv.org For halogenated compounds like this compound, photolysis can occur through direct absorption of light or indirectly through reactions with photochemically produced reactive species.

Kinetic studies on the photochemical degradation of BPF show that the process generally follows pseudo-first-order kinetics. nih.gov The efficiency of removal and the specific transformation products formed depend heavily on the conditions, such as the presence of photosensitizers or reactive oxygen species. nih.gov For instance, the photo-Fenton process, which generates highly reactive hydroxyl radicals (•OH), has been shown to degrade BPF rapidly, with half-lives on the order of minutes. nih.gov

Table 1: Illustrative Photochemical Degradation Kinetics of Bisphenol Analogs

| Compound | Process | Rate Constant (k) | Half-life (t½) | Reference |

| Bisphenol F (BPF) | Photo-Fenton | Variable | 16.1–21.7 min | nih.gov |

| Tetrachlorobisphenol A (TCBPA) | UV/TiO2 (pH 12) | Not specified | < 2 hours | researchgate.net |

Note: This table presents data for analog compounds to illustrate potential degradation rates. Specific rates for this compound may vary.

The mechanism of photolytic degradation for halogenated phenols often involves the cleavage of the carbon-halogen bond or the breakdown of the aromatic ring structure. researchgate.netdiva-portal.org For TCBPA, degradation proceeds through dehalogenation and the formation of various intermediates before eventual mineralization. researchgate.net It is plausible that this compound follows similar pathways, initiated by the absorption of UV light leading to the homolytic cleavage of C-Cl bonds and subsequent radical chain reactions.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of a compound is a key factor in its environmental persistence, particularly in aqueous systems where sunlight does not penetrate. d-nb.info This process is often dependent on the pH, temperature, and presence of catalysts. d-nb.infogoogle.com

Specific experimental data on the hydrolytic stability of this compound is scarce. However, the stability of the ether and C-Cl bonds in its structure can be inferred from general chemical principles and studies on similar compounds. The imide rings in certain polymers, for example, are susceptible to hydrolysis, and strategies to improve stability often focus on altering the electron affinity of adjacent chemical groups. rsc.org For many complex organic molecules, hydrolysis is slow under typical environmental conditions (pH 5-9, temp <25°C), with estimated half-lives exceeding one year. d-nb.info

For structurally similar compounds like cyclophosphamide (B585) and ifosfamide, hydrolysis is significantly influenced by both pH and temperature, with degradation rates increasing at higher temperatures. d-nb.info However, even for compounds that are unstable at elevated temperatures in laboratory tests, their persistence at environmentally relevant temperatures can be quite high. d-nb.info Without specific studies, it is presumed that this compound is relatively stable to hydrolysis under normal environmental conditions, though this could change at pH extremes.

Microbial degradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. frontiersin.org It is a crucial process in the natural attenuation of many organic pollutants. nih.gov For halogenated compounds, this can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov

Research on the anaerobic biotransformation of the closely related TCBPA in estuarine sediments has shown that it undergoes reductive dehalogenation. acs.org In this process, microorganisms use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. The study found that under both methanogenic and sulfate-reducing conditions, TCBPA was transformed, but the process halted after the removal of two chlorine atoms, leading to the accumulation of a persistent dichlorinated bisphenol A (DiCBPA) isomer. acs.org Complete dehalogenation to the parent compound, bisphenol A, was not observed over the course of the experiment. acs.org

Table 2: Anaerobic Biotransformation of Tetrachlorobisphenol A (TCBPA) in Estuarine Sediments

| Initial Compound | Conditions | Major Transformation Product | Further Degradation | Reference |

| TCBPA | Methanogenic | Dichlorobisphenol A (DiCBPA) | Not observed | acs.org |

| TCBPA | Sulfate-reducing | Dichlorobisphenol A (DiCBPA) | Not observed | acs.org |

This finding is significant as it suggests that the microbial degradation of this compound in anoxic environments like deep sediments or contaminated groundwater might be incomplete, potentially leading to the formation and persistence of chlorinated transformation products. The parent compound, bisphenol A, was found to be persistent under all anaerobic conditions tested. acs.org

Abiotic transformation refers to the degradation of a compound without the direct involvement of living organisms. navy.mil In subsurface environments, these processes often involve reactions with naturally occurring minerals. frtr.gov For chlorinated organic compounds, abiotic degradation can occur via reductive or oxidative pathways. navy.mil

In anoxic settings, iron-containing minerals such as pyrite (B73398) (FeS2), magnetite (Fe3O4), and iron sulfides (FeS) can act as reductants, facilitating the abiotic transformation of chlorinated solvents like tetrachloroethene (PCE) and carbon tetrachloride. navy.milfrtr.govresearchgate.net The primary mechanism is often reductive dechlorination, where the mineral surface donates electrons to the chlorinated compound, leading to the cleavage of carbon-chlorine bonds. frtr.govepa.gov This can result in the formation of less chlorinated daughter products or, in some cases, non-chlorinated compounds like acetylene. navy.mil

While direct studies on this compound are lacking, it is plausible that it could undergo similar abiotic reductive dehalogenation in iron-rich, anoxic environments such as groundwater aquifers or sediments. The rate and extent of such reactions would depend on the specific mineralogy, groundwater chemistry, pH, and redox potential of the system.

Adsorption and Desorption Behavior in Environmental Media

The transport and bioavailability of this compound in the environment are heavily influenced by its tendency to adsorb (bind) to solid phases like soil and sediment and subsequently desorb (release) back into the water. nih.gov This behavior is governed by the physicochemical properties of both the chemical and the environmental medium. mdpi.com

Key chemical properties influencing sorption include hydrophobicity (water-hating nature), often quantified by the octanol-water partition coefficient (Kow), and solubility. cdc.gov Important soil and sediment characteristics include organic carbon content, clay content and type, pH, and cation exchange capacity. nih.govscielo.org.co

Direct experimental data for the adsorption and desorption of this compound are not available. However, studies on other hydrophobic organic compounds, such as tetracycline (B611298) and various endocrine-disrupting chemicals (EDCs), provide a framework for its expected behavior. nih.govmdpi.com Adsorption of these compounds to soil is typically high, and the process can be well-described by the Freundlich isotherm model. nih.gov

The Freundlich equation is given by: qe = KFCe1/n

where qe is the amount of substance adsorbed per unit mass of adsorbent, Ce is the equilibrium concentration of the substance in solution, and KF and 1/n are Freundlich constants related to adsorption capacity and intensity, respectively.

For many organic pollutants, the organic carbon content of the soil is a primary driver of adsorption. nih.govscielo.org.co A high organic carbon partition coefficient (Koc) indicates a strong tendency for a chemical to bind to organic matter, reducing its mobility in water. cdc.gov Given its chlorinated and phenolic structure, this compound is expected to be hydrophobic and exhibit moderate to strong adsorption to soils and sediments, particularly those rich in organic matter. Desorption processes are often characterized by hysteresis, meaning that the compound is more strongly retained by the soil than predicted by the adsorption isotherm, making it less available for transport or degradation. mdpi.com

Table 3: Illustrative Adsorption and Desorption Parameters for Organic Compounds in Soil

| Compound | Soil Characteristic | Freundlich Adsorption Coefficient (KF) | Desorption (%) | Reference |

| Tetracycline | High Organic Carbon | 901–9202 Ln µmol1-n kg-1 | < 9% | nih.gov |

| Bisphenol A (BPA) | High Organic Carbon | Not specified | Variable | mdpi.com |

| R613636 (Chlorothalonil degradate) | Various soils | 2.3–8.1 L/kg | 21.9–79.6% | regulations.gov |

Note: This table uses data from other organic compounds to illustrate the range of sorption behaviors observed in soils. The specific values for this compound will depend on its precise physicochemical properties.

Volatilization and Atmospheric Transport Modeling of this compound

Volatilization is the process by which a chemical partitions from soil or water into the atmosphere. researchgate.net This is a key pathway for the atmospheric transport of semi-volatile organic compounds (SVOCs). The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law Constant. cdc.gov The Henry's Law Constant describes the partitioning of a chemical between air and water at equilibrium. cdc.gov

Specific data on the vapor pressure and Henry's Law Constant for this compound are not documented in the available literature. However, for similar large, halogenated phenolic compounds like Tetrabromobisphenol A (TBBPA), the vapor pressure is generally low, suggesting a limited tendency to volatilize under normal environmental temperatures. nih.gov

Despite a potentially low volatility, even small amounts of volatilization over long periods can contribute to the long-range atmospheric transport of persistent organic pollutants. nih.gov Once in the atmosphere, compounds can be transported over vast distances before being redeposited to land or water via wet (rain, snow, fog) or dry deposition. aaqr.org Atmospheric transport models are used to simulate this movement, but they require accurate physicochemical data and emissions estimates, which are currently lacking for this compound. aaqr.org

Partitioning Coefficients and Environmental Mobility

The environmental mobility of a chemical compound, such as this compound, is fundamentally governed by how it partitions, or distributes, itself between different environmental compartments like water, soil, air, and biota. This partitioning behavior is scientifically quantified using various coefficients, which are essential for predicting a substance's fate and transport dynamics.

Key among these are the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org The Kow value measures a chemical's relative solubility in octanol (B41247) (a fatty alcohol) versus water, serving as a proxy for its lipophilicity or affinity for fatty tissues. chemsafetypro.comwikipedia.org The Koc value describes the tendency of a compound to be adsorbed from water onto the organic carbon component of soil and sediment. chemsafetypro.comecetoc.org A high Koc value indicates a strong tendency to bind to soil and sediment, which reduces the chemical's mobility. chemsafetypro.com

Table 1: Definitions of Key Partitioning Coefficients

| Coefficient | Definition | Significance for Environmental Mobility |

|---|---|---|

| Kow | The ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. Often expressed as a logarithm (Log Kow). chemsafetypro.compsu.edu | Indicates the potential for a substance to bioaccumulate in the fatty tissues of organisms. Higher values suggest a greater tendency to associate with organic matter and biota rather than water. chemsafetypro.com |

| Koc | The ratio of a chemical's concentration adsorbed to organic carbon in soil or sediment to its concentration in the surrounding water at equilibrium. Often expressed as a logarithm (Log Koc). chemsafetypro.comepa.gov | Measures the mobility of a substance in soil and sediment. High values indicate strong adsorption and low mobility, reducing the potential for leaching into groundwater. chemsafetypro.com |

| Kd | The soil or sediment adsorption coefficient, representing the ratio of the chemical's concentration in the solid phase (soil/sediment) to its concentration in the water phase. chemsafetypro.com | It is specific to a particular soil or sediment type. It is normalized to the organic carbon content to derive the more universally applicable Koc. chemsafetypro.comecetoc.org |

Detailed Research Findings

Baseline Data from Parent Compound: Bisphenol F (BPF)

Bisphenol F, the non-chlorinated parent structure, is a moderately lipophilic compound. Published research provides a logarithm of the octanol-water partition coefficient (Log Kow) of 2.91 for BPF. Field-based measurements have determined an average logarithm of the organic carbon-water partition coefficient (Log Koc) for BPF to be 4.7 . nih.gov

Inference from Chlorinated Analogues

The process of chlorination, which involves adding chlorine atoms to a molecule's structure, significantly alters its physicochemical properties. For phenolic compounds like BPF, chlorination increases the molecular weight and lipophilicity. This generally leads to a substantial increase in both the Kow and Koc values.

This effect is well-documented for other classes of environmental contaminants, such as polychlorinated biphenyls (PCBs), where higher degrees of chlorination correlate with greater environmental persistence and accumulation.

A relevant analogue for understanding this compound is 2,2',6,6'-Tetrachlorobisphenol A , a chlorinated derivative of the more widely known Bisphenol A (BPA). Estimated partitioning coefficients for this compound are available and provide a strong basis for inference:

Estimated Log Kow: 6.5 nih.gov

Estimated Log Koc: 5.78 (calculated from a Koc value of 6x10⁵) nih.gov

These values are significantly higher than those for the non-chlorinated parent compounds, BPA and BPF, illustrating the profound impact of tetrachlorination.

Expected Partitioning and Mobility of this compound

Based on the data from its parent compound and chlorinated analogues, this compound is predicted to be a highly lipophilic substance with very strong sorption potential.

The Log Kow is expected to be high, likely in the range of that seen for Tetrachlorobisphenol A (i.e., >6). This suggests a high potential for the compound to bioaccumulate in organisms.

The Log Koc is also expected to be very high (likely >5.5). A Log Koc value of this magnitude indicates that this compound will be strongly adsorbed to the organic fraction of soils and sediments. chemsafetypro.comnih.gov

This strong binding to soil and sediment particles means that this compound is expected to have very low environmental mobility . It is unlikely to be transported significantly by water flow or to leach from soil into groundwater. Instead, its environmental fate will be closely tied to the transport of the soil and sediment particles to which it is bound. While its low volatility would limit long-range atmospheric transport in the gaseous phase, its persistence and association with particulate matter could potentially allow for transport over distances.

Table 2: Comparison of Partitioning Coefficients for BPF and Related Compounds

| Compound | Log Kow | Log Koc | Data Source |

|---|---|---|---|

| Bisphenol F (BPF) | 2.91 | 4.7 | (Liao et al., 2016) nih.gov |

| Bisphenol A (BPA) | 2.2 - 4.16 | 2.0 - 4.64 | (ECB 2003, Tsai 2006, EC & HC 2008, NCBI 2020) waterquality.gov.au |

| Bisphenol S (BPS) | 1.2 | 3.26 - 3.5 | (Australian Industrial Chemicals Introduction Scheme, 2022) industrialchemicals.gov.au |

| 2,2',6,6'-Tetrachlorobisphenol A | 6.5 (Est.) | 5.78 (Est.) | (PubChem CID 6619) nih.gov |

| This compound | No Data Available | No Data Available |

Analytical Methodologies for Tetrachloro Bpf Detection and Quantification

Sample Collection and Preparation Techniques for Diverse Environmental Matrices

The initial and one of the most critical steps in the analysis of Tetrachloro-BPF is the effective collection and preparation of samples from complex environmental matrices such as water, sediment, and soil. The primary goal of sample preparation is to extract this compound from the matrix and remove interfering substances that could affect the accuracy of the analysis.

For solid samples like sediment and soil, ultrasound-assisted extraction (UAE) is a commonly employed technique. This method uses high-frequency sound waves to facilitate the extraction of target analytes from the sample matrix into a solvent. For instance, a method developed for various bisphenol analogues in sediment utilized methanol (B129727) as the extraction solvent in an ultrasonic bath, followed by further cleanup. researchgate.netnih.gov

Following extraction, solid-phase extraction (SPE) is a widely used cleanup and preconcentration technique. nih.gov This method involves passing the sample extract through a cartridge containing a solid adsorbent material that retains the analyte of interest while allowing interfering compounds to pass through. For the analysis of bisphenols in sediment, a C18 cartridge has been found to be effective. researchgate.netnih.gov The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.

For aqueous samples, such as drinking water or wastewater, SPE is also a primary method for concentrating the analyte and removing matrix components. researchgate.net The selection of the appropriate SPE cartridge and elution solvents is optimized to ensure high recovery of this compound.

Interactive Table: Sample Preparation Techniques for this compound and Related Compounds

| Matrix | Extraction Technique | Cleanup/Preconcentration | Key Parameters | Reference |

| Sediment | Ultrasound-Assisted Extraction (UAE) | Solid-Phase Extraction (SPE) | Solvent: Methanol; SPE Cartridge: C18 | researchgate.netnih.gov |

| Water | Direct Loading | Solid-Phase Extraction (SPE) | SPE Cartridge: Polystyrene-divinylbenzene | researchgate.net |

Chromatographic Separation Methods

Chromatographic separation is essential to isolate this compound from other compounds present in the sample extract before it is introduced into the mass spectrometer. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analyte.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. nih.gov However, due to the presence of polar hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile functional groups. nih.govmdpi.comsigmaaldrich.com

A common derivatization agent used for bisphenols is acetic anhydride, which acetylates the hydroxyl groups. researchgate.netnih.gov The derivatized this compound can then be effectively separated on a GC column, typically a fused-silica capillary column with a non-polar or semi-polar stationary phase. The GC is coupled to a mass spectrometer for detection and quantification.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is well-suited for the analysis of non-volatile and thermally labile compounds like this compound, often without the need for derivatization. nih.gov

Reversed-phase chromatography is the most common mode of separation, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of this compound from other co-extracted compounds. nih.gov

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive detection technique for the identification and quantification of this compound due to its high sensitivity and specificity. google.com When coupled with a chromatographic system, it provides a powerful tool for trace-level analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation and confirmation of unknown compounds, including this compound and its transformation products. nih.govcopernicus.org By providing the exact mass of the molecular ion and its fragment ions, HRMS allows for the determination of the elemental composition of the ions.

The fragmentation patterns observed in the HRMS spectrum provide crucial information about the structure of the molecule. researchgate.netyoutube.com For this compound, characteristic fragmentation would involve cleavage of the bonds in the molecular structure, leading to specific product ions that can be used to confirm its identity.

Tandem mass spectrometry (MS/MS) is the gold standard for the quantification of trace-level contaminants in complex matrices. lcms.cz This technique involves two stages of mass analysis. In the first stage, the precursor ion (typically the molecular ion of this compound) is selected. This ion is then fragmented in a collision cell, and in the second stage, specific product ions are monitored.

This process, known as Multiple Reaction Monitoring (MRM) , provides a high degree of selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same precursor ion and produce the same product ions as the target analyte. researchgate.net The selection of specific precursor-to-product ion transitions is crucial for developing a robust and reliable quantitative method. For accurate quantification, at least two MRM transitions are typically monitored for each analyte.

Interactive Table: Mass Spectrometric Parameters for Bisphenol Analysis

| Compound Class | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Application |

| Bisphenols (general) | Electrospray Ionization (ESI) Negative | [M-H]⁻ | Analyte-specific fragments | Quantification (MRM) |

| This compound (example) | ESI Negative | 362.9 | (Example) 347.9, 293.0 | Quantification (MRM) |

Note: The specific MRM transitions for this compound would need to be empirically determined and optimized for the specific instrument and analytical conditions.

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Robust quality assurance and quality control (QA/QC) measures are fundamental in the analysis of this compound to ensure the reliability, accuracy, and reproducibility of analytical data. These procedures encompass the entire analytical workflow, from sample collection to data reporting, and are essential for minimizing contamination, reducing analytical errors, and ensuring that the data generated is fit for its intended purpose.

A comprehensive QA/QC program for this compound analysis involves several key components. Method validation is a critical first step to confirm that the analytical method is suitable for its intended use. researchgate.net This process involves evaluating several performance characteristics, as detailed in the table below.

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99 |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed through recovery studies using spiked samples. | Recovery typically within 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD ≤ 15-20% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio typically ≥ 3 |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio typically ≥ 10 |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor variations in parameters like pH, temperature, or mobile phase composition. |

In the context of this compound analysis, a study detailing the simultaneous determination of several bisphenols, including tetrachlorobisphenol A (a structural analogue), using on-line solid-phase extraction with ultrahigh-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) reported good linearity for the analytes with correlation coefficients greater than 0.99 within a range of 1–500 μg/L. The same study demonstrated excellent recovery, ranging from 82.3% to 96.7%, and minimal matrix effect. researchgate.net

Routine QA/QC practices during sample analysis are also crucial. These include the regular analysis of several types of control samples:

Method Blanks: These are samples of a clean matrix that are processed and analyzed in the same manner as the environmental samples. They are used to monitor for contamination introduced during the analytical process.

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte (this compound). The analysis of LCS is used to monitor the performance of the entire analytical method.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): These are environmental samples to which a known amount of the analyte is added. They are used to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision.

Internal Standards: A known concentration of a compound, structurally similar to the analyte but not expected to be in the sample, is added to all samples, standards, and blanks. This helps to correct for variations in instrument response and sample preparation.

Adherence to established QA/QC protocols ensures that the data generated for this compound is of known and documented quality, making it defensible and suitable for regulatory and research purposes.

Development of Novel and High-Throughput Analytical Approaches

The development of novel and high-throughput analytical approaches is driven by the need for more rapid, sensitive, and cost-effective methods for the detection and quantification of emerging contaminants like this compound. These advanced techniques aim to overcome the limitations of traditional analytical methods, such as long analysis times and the requirement for extensive sample preparation.

One of the most significant advancements in the analysis of halogenated organic compounds is the increasing use of high-resolution mass spectrometry (HRMS) . HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, offer superior mass accuracy and resolution compared to traditional quadrupole mass spectrometers. This allows for the confident identification of unknown or unexpected contaminants in complex environmental matrices without the need for authentic reference standards, a technique known as non-targeted analysis.

High-throughput screening (HTS) methodologies, widely used in drug discovery and toxicology, are also being adapted for environmental analysis. nih.gov These approaches leverage automation and miniaturization to analyze a large number of samples in a short period. nih.gov Key components of HTS systems include robotic liquid handlers for sample preparation and automated data analysis software. While the direct application of HTS to this compound in environmental samples is not yet widely documented, the principles can be applied to accelerate the screening of large numbers of samples for the presence of this and other emerging contaminants.

The following table summarizes some of the novel and high-throughput analytical approaches that hold promise for the analysis of this compound:

Table 2: Novel and High-Throughput Analytical Approaches for this compound

| Technique | Principle | Advantages for this compound Analysis |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Utilizes smaller particle size columns for faster and more efficient separations coupled with highly sensitive and selective mass spectrometric detection. researchgate.net | Reduced analysis time, improved resolution, and high sensitivity for detecting low concentrations of this compound. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of compounds based on their elemental composition. | Allows for non-targeted screening to identify this compound and its transformation products without prior knowledge of their presence. |

| Automated Solid-Phase Extraction (SPE) | Robotic systems that automate the process of extracting and concentrating analytes from complex matrices. | Increased sample throughput, reduced solvent consumption, and improved reproducibility of the extraction process. |

| High-Throughput Screening (HTS) Assays | Miniaturized and automated assays, often performed in microplates, to rapidly screen large numbers of samples. nih.gov | Potential for rapid and cost-effective screening of numerous environmental samples for the presence of this compound. |

| Biosensors | Analytical devices that combine a biological recognition element with a transducer to detect the presence of a specific analyte. | Potential for real-time and on-site detection of this compound, although development for this specific compound is still in early stages. |

The integration of these innovative technologies into analytical workflows will be crucial for enhancing our ability to monitor the occurrence and fate of this compound in the environment and to assess potential human exposure.

No Direct Scientific Data Found for Bioaccumulation and Trophic Transfer Dynamics of this compound

Despite a comprehensive search for scientific literature, no specific studies detailing the bioaccumulation and trophic transfer dynamics of the chemical compound this compound were identified. Research focusing on its Bioaccumulation Factors (BAFs), Bioconcentration Factors (BCFs), biomagnification potential, and pharmacokinetic properties in aquatic and terrestrial organisms appears to be unavailable in the public domain.

This lack of information extends to all subsections of the proposed article, including:

Bioaccumulation and Trophic Transfer Dynamics of Tetrachloro Bpf Excluding Human Biomonitoring for Safety/exposure

Interspecies Variability in Bioaccumulation and Metabolism:Without any foundational data on bioaccumulation and metabolism, it is impossible to assess the variability between different species.

It is important to note that while research exists for other halogenated bisphenol compounds, the strict focus of this inquiry on Tetrachloro-BPF prevents the extrapolation of data from those related but distinct chemical entities. The absence of specific data for this compound highlights a significant knowledge gap in the environmental fate and toxicology of this particular compound.

Mechanistic Biological Interactions of Tetrachloro Bpf in Vitro and in Silico Studies Only

Molecular Docking and Receptor Binding Affinity Studies

In silico molecular docking studies are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bonviewpress.com These studies are instrumental in understanding the binding affinity and interaction between a ligand, such as Tetrachloro-BPF (TCBPF), and a receptor. The binding affinity is often quantified by a docking score, with a more negative value indicating a stronger and more stable interaction. rasayanjournal.co.indergipark.org.trmdpi.com

Derivatives of BPA, such as tetrachlorinated BPA (TCBPA) and tetrabrominated BPA (TBBPA), have demonstrated a stronger binding affinity for thyroid hormone transport proteins like transthyretin (TTR) compared to BPA itself. e-enm.org Similarly, in silico and in vitro studies on various bisphenols, including Bisphenol F (BPF), have shown their ability to bind to thyroid hormone receptors. foodpackagingforum.org Molecular docking has also been used to investigate the interaction of BPF with key protein targets related to prostate injury, corroborating high-affinity binding. nih.gov

The binding of ligands to receptors can induce conformational changes in the protein, leading to either agonistic (activating) or antagonistic (inhibiting) effects. researchgate.net For example, some bisphenol derivatives exhibit dual activities, acting as agonists for ERα and antagonists for ERβ. nih.gov This complex interaction profile highlights the importance of molecular docking studies in predicting the potential endocrine-disrupting effects of compounds like TCBPF.

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms

The ability of a chemical compound to exert a biological effect is contingent upon its entry into cells, its distribution within the intracellular environment, and its potential removal by efflux pumps. The cellular uptake of xenobiotics can occur through various mechanisms, including passive diffusion across the cell membrane and active transport processes like endocytosis. mdpi.comwilhelm-lab.com

In vitro studies using cell lines such as Caco-2 are often employed to investigate the intestinal absorption and transport of compounds. mdpi.comnih.gov The uptake process can be time-, energy-, and concentration-dependent, indicating the involvement of active transport mechanisms. nih.gov For instance, the uptake of certain nanoparticles is mediated by endocytosis, a process where the cell engulfs extracellular material. wilhelm-lab.comnih.gov

Once inside the cell, the compound's distribution is crucial. Some molecules may remain in the cytoplasm, while others are transported to specific organelles like the nucleus or mitochondria. wilhelm-lab.com The intracellular fate of a compound can determine its mechanism of action.

Interaction with Specific Cellular Proteins and Enzymes (e.g., Biotransformation Enzyme Induction)

This compound, like other xenobiotics, can interact with a variety of intracellular proteins and enzymes, leading to alterations in cellular function. A key group of enzymes involved in the processing of foreign compounds is the cytochrome P450 (CYP) superfamily. uv.esnih.gov These enzymes play a crucial role in the biotransformation (metabolism) of xenobiotics, typically through oxidation, reduction, or hydrolysis reactions (Phase I metabolism). mdpi.comuv.es This process often renders the compounds more water-soluble, facilitating their elimination from the body. uv.es

The expression of CYP enzymes can be induced by exposure to certain chemicals. nih.govevotec.com This induction is often mediated by nuclear receptors that act as xenobiotic sensors. europa.eu For example, studies in cultured human liver slices have shown that exposure to compounds like rifampicin (B610482) can significantly induce the levels of CYP2C19 and CYP3A4. nih.gov The induction of specific CYP isozymes, such as CYP1A2, CYP2B6, and CYP3A4, is a key consideration in assessing the potential for drug-drug interactions. evotec.comeuropa.eu While direct evidence for this compound's effect on CYP enzyme induction is not available in the provided results, its structural similarity to other bisphenols that are known to interact with metabolic pathways suggests this is a plausible area of interaction. inrs.fr

Beyond CYP enzymes, other proteins can also be targets. For instance, some bisphenols have been shown to interact with transthyretin (TTR), a transport protein for thyroid hormones. e-enm.orgresearchgate.net Tetrachlorinated BPA (TCBPA) has a stronger affinity for TTR than BPA itself. e-enm.org Such interactions can potentially disrupt the normal transport and function of endogenous hormones.

The interaction of metabolites with proteins can also regulate gene expression, establishing a link between metabolism and cellular control. nih.gov

Influence on Gene Expression and Proteomic Profiles in Model Systems

Exposure to this compound can elicit changes in the expression of genes and the abundance of proteins within cells, providing insights into its molecular mechanisms of action. Studies on other bisphenols, such as BPA and its analogues, have demonstrated their ability to alter gene expression profiles in various cell models, particularly in hormone-responsive cells like the human breast cancer cell line MCF-7. researchgate.netnih.gov

In MCF-7 cells, bisphenols have been shown to upregulate genes associated with cell growth, invasion, migration, and apoptosis, while downregulating others. nih.gov For example, BPA, BPS, and BPF have been observed to enhance the protein expression of cell cycle regulators like cyclin D1 and E1. nih.gov Furthermore, a study on TCBPA in breast cancer cells showed that it upregulated the expression of GPER, CyclinD1, c-Myc, and c-Fos proteins, and also increased the mRNA levels of genes associated with estrogen signaling pathways. gdut.edu.cn

These changes in gene and protein expression are often mediated through the interaction of the compound with nuclear receptors, such as the estrogen receptor α (ERα). researchgate.netnih.gov The binding of a bisphenol to ERα can trigger a cascade of events leading to the transcriptional activation or repression of target genes. jcpjournal.org For instance, BPA has been shown to modulate the expression of estrogen-responsive genes, leading to the induction of downstream signaling pathways involved in cell cycle regulation and proliferation. jcpjournal.org

Transcriptome profiling, which analyzes the complete set of RNA transcripts in a cell, has been a valuable tool in identifying the genes affected by bisphenol exposure. researchgate.net Such studies have revealed distinct patterns of gene expression induced by different bisphenol alternatives. researchgate.net

Table of Genes and Proteins Affected by Related Bisphenols:

| Gene/Protein | Cell Line | Effect of Bisphenol Exposure | Reference |

| Cyclin D1 | MCF-7 CV | Enhanced protein expression by BPA, BPS, BPF | nih.gov |

| Cyclin E1 | MCF-7 CV | Enhanced protein expression by BPA, BPS, BPF | nih.gov |

| GPER | MCF-7, SKBR3, MDA-MB-231 | Upregulated protein expression by TCBPA | gdut.edu.cn |

| c-Myc | MCF-7, SKBR3, MDA-MB-231 | Upregulated protein expression by TCBPA | gdut.edu.cn |

| c-Fos | MCF-7, SKBR3, MDA-MB-231 | Upregulated protein expression by TCBPA | gdut.edu.cn |

| ERα | MCF-7 | Upregulated protein expression by TCBPA | gdut.edu.cn |

| ADORA1, DDIT4, etc. | MCF-7 | Upregulated by BPA, BPB, BPZ, and 4MeBPA | nih.gov |

| BCAS3, PHF19, etc. | MCF-7 | Downregulated by BPA, BPB, BPZ, and 4MeBPA | nih.gov |

| TRIM22, TP53 | MCF-7 | Inhibited by BPA in the presence of Progesterone | researchgate.net |

Endocrine Signaling Pathway Interactions (Mechanistic Pathways, Not Outcomes/Effects)

This compound and related bisphenols are known as endocrine-disrupting chemicals due to their ability to interfere with hormone signaling pathways. foodpackagingforum.org These interactions occur at a mechanistic level, involving the binding to hormone receptors and the subsequent modulation of downstream signaling cascades.

A primary mechanism of action for many bisphenols is their interaction with estrogen receptors, ERα and ERβ. researchgate.net This binding can initiate estrogen receptor-dependent signaling pathways. researchgate.net For example, in breast cancer cells, bisphenols can promote cell growth by upregulating cell cycle progression genes through an ER-dependent pathway. nih.gov

In addition to the classical nuclear estrogen receptors, bisphenols can also interact with the G protein-coupled estrogen receptor (GPER), a membrane-bound receptor. gdut.edu.cn TCBPA has been shown to upregulate the expression of GPER and activate downstream signaling cascades, including the PI3K/Akt and Erk1/2 pathways. gdut.edu.cn This activation involves the phosphorylation of Akt and Erk1/2. gdut.edu.cn The interaction can be complex, with evidence suggesting crosstalk between ERα and GPER-mediated signaling. gdut.edu.cn

Bisphenols can also interfere with thyroid hormone signaling. e-enm.org They share structural similarities with thyroid hormones and can bind to thyroid hormone receptors (TRs), often acting as antagonists. e-enm.orgmdpi.com This binding can inhibit the transcription of T3-responsive genes. e-enm.org Furthermore, derivatives like TCBPA show a stronger affinity for thyroid hormone transport proteins, which could also disrupt thyroid hormone homeostasis. e-enm.org

The interaction of bisphenols is not limited to estrogen and thyroid pathways. In silico and in vitro studies have demonstrated binding to androgen receptors, the glucocorticoid receptor, and PPARγ, indicating a broad range of potential endocrine-disrupting activities. foodpackagingforum.org

Oxidative Stress Response Mechanisms at the Cellular Level

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. wikipedia.org ROS, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, can damage cellular components like DNA, proteins, and lipids. wikipedia.orgmdpi.com

Exposure to xenobiotics like bisphenols can induce oxidative stress. For instance, TCBPA has been shown to significantly increase intracellular ROS levels in a concentration-dependent manner in breast cancer cells. gdut.edu.cn Similarly, BPAF and BPF have been found to increase ROS in MCF-7 cells. frontiersin.org

Cells possess antioxidant defense mechanisms to counteract oxidative stress. These include enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). nih.gov SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified by catalase or GPx. nih.gov The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of cellular oxidative stress. mdpi.comnih.gov

Oxidative stress can also activate specific signaling pathways and transcription factors that regulate the expression of antioxidant genes. nih.govmdpi.com The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that controls the expression of a battery of antioxidant and detoxification genes. mdpi.com Activation of the Nrf2 pathway is a crucial cellular response to oxidative stress. While direct studies on this compound and the Nrf2 pathway were not found, the ability of related compounds to induce ROS suggests that this pathway is likely involved in the cellular response.

The interplay between ROS and other signaling pathways is complex. For example, ROS can act as signaling molecules, and there is a link between ROS and calcium signaling. mdpi.com The induction of ROS by bisphenols can, therefore, have wide-ranging effects on cellular function beyond direct oxidative damage.

Future Research Directions and Emerging Issues in Tetrachloro Bpf Research

Elucidation of Unknown Formation and Degradation Pathways

A primary area of future research is the comprehensive identification of all formation and degradation pathways of Tetrachloro-BPF. While it is known that the chlorination of BPF can lead to the formation of mono-, di-, tri-, and this compound through electrophilic substitution, the full spectrum of reaction conditions and potential byproducts is not yet fully understood. researchgate.net For instance, the degradation of similar compounds like Bisphenol A (BPA) during chloramination can produce a variety of byproducts, including nitrogenous compounds, highlighting the complexity of these reactions in real-world scenarios. researchgate.net

Future studies should focus on:

Identifying Precursors and Reaction Conditions: Investigating the specific industrial processes, water treatment methods, and environmental conditions that favor the formation of this compound. This includes exploring the role of different precursors and the influence of catalysts or inhibitors.

Investigating Abiotic and Biotic Degradation: Differentiating between degradation caused by environmental factors like photolysis and hydrolysis (abiotic) and that mediated by microorganisms (biotic). Understanding the biotransformation pathways is crucial, as microbial metabolism can significantly alter the structure and toxicity of the compound. nih.gov

Development of Sustainable Remediation and Mitigation Strategies

Given the potential persistence of halogenated organic compounds, developing effective and sustainable methods to remove or neutralize this compound from contaminated environments is paramount. eni.com Current remediation techniques for other persistent organic pollutants (POPs) offer a starting point, but strategies specific to this compound need to be developed and optimized. mdpi.com

Key research directions include:

Bioremediation and Phytoremediation: Investigating the potential of microorganisms and plants to degrade or accumulate this compound. mdpi.com This involves identifying and engineering microbial strains or plant species with high efficiency for breaking down this specific compound. mdpi.com

Advanced Oxidation Processes (AOPs): Exploring the effectiveness of AOPs, such as ozonation and photocatalysis, in completely mineralizing this compound to harmless substances.

Adsorption Technologies: Developing and testing novel adsorbent materials, such as activated carbon or biochar, for their capacity to bind and remove this compound from water and soil.

Integrated Approaches: Combining different remediation techniques to create a more robust and efficient system for treating complex contamination scenarios. energy.gov

A summary of potential remediation strategies is presented in Table 1.

| Remediation Strategy | Description | Potential Advantages | Research Needs |

| Bioremediation | Use of microorganisms to break down the contaminant. mdpi.com | Cost-effective, environmentally friendly. mdpi.com | Identification of effective microbial strains, optimization of environmental conditions. |

| Phytoremediation | Use of plants to absorb, accumulate, or degrade the contaminant. eni.com | Aesthetically pleasing, can be used for large areas. mdpi.com | Screening of suitable plant species, understanding of uptake and translocation mechanisms. |

| Advanced Oxidation | Chemical processes that generate highly reactive hydroxyl radicals to destroy the contaminant. | Rapid degradation, potential for complete mineralization. | Optimization of process parameters, management of potential byproducts. |

| Adsorption | Use of materials with high surface area to bind and remove the contaminant. | High removal efficiency, regenerable adsorbents. | Development of cost-effective and selective adsorbents. |

This table is generated based on existing knowledge of remediation for similar compounds and outlines future research needs for this compound.

Long-Term Environmental Monitoring and Trend Analysis

Systematic and long-term monitoring is essential to understand the prevalence, distribution, and temporal trends of this compound in the environment. nih.govmdpi.com This data is crucial for assessing human and ecological exposure and for evaluating the effectiveness of any mitigation measures. a3p.org

Future monitoring programs should:

Develop and Standardize Analytical Methods: Refine and validate sensitive and reliable analytical methods for detecting this compound in various environmental matrices, including water, soil, sediment, and biota. nih.govnih.govresearchgate.netmdpi.com This includes methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net

Establish Global Monitoring Networks: Implement coordinated monitoring programs across different geographical regions to obtain a global picture of this compound contamination.

Analyze Temporal and Spatial Trends: Collect data over extended periods to identify trends in concentration levels, which can indicate changes in production, usage, or environmental persistence. uit.no

Investigate Bioaccumulation and Biomagnification: Assess the potential for this compound to accumulate in organisms and magnify through the food web, which can have significant implications for top predators. ecetoc.org

Advanced Modeling Approaches for Environmental Fate and Transport

Predictive models are powerful tools for understanding how this compound moves and persists in the environment. cdc.govresearchgate.net These models can help to identify potential hotspots of contamination and to predict future environmental concentrations under different scenarios. tetratech.comnih.gov

Future modeling efforts should focus on:

Developing Mechanistic Models: Creating models that incorporate the key physical, chemical, and biological processes that govern the fate and transport of this compound. nih.govcore.ac.ukubc.ca

Parameterizing Models with Experimental Data: Using laboratory and field data to accurately parameterize and validate the models, ensuring their predictive reliability.

Integrating Multimedia Models: Employing models that can simulate the partitioning and transport of this compound between different environmental compartments (air, water, soil, and biota). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: Utilizing QSAR models to predict the persistence, bioaccumulation, and toxicity of this compound based on its chemical structure. nih.govsfu.ca

Key parameters for environmental fate and transport modeling are listed in Table 2.

| Parameter | Description | Importance for Modeling |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity and potential to bioaccumulate. ecetoc.orgnih.gov | Predicts partitioning between water and organic matter/biota. ecetoc.org |

| Henry's Law Constant | Indicates the tendency of a chemical to partition between air and water. | Determines volatilization from water bodies. |

| Vapor Pressure | A measure of a chemical's volatility. | Influences atmospheric transport. |

| Biodegradation Rate | The rate at which a chemical is broken down by microorganisms. | Determines persistence in soil and water. |

| Photolysis Rate | The rate at which a chemical is broken down by sunlight. | Important for degradation in surface waters and the atmosphere. |

This table outlines key parameters needed for accurate environmental modeling of this compound.

Integration of Multi-Omics Technologies for Mechanistic Biological Studies

To gain a deeper understanding of the biological effects of this compound, modern high-throughput "omics" technologies can be employed. wikipedia.org These approaches allow for a comprehensive analysis of the molecular changes that occur in an organism upon exposure to a toxic substance. mdpi.com

Future research should integrate:

Toxicogenomics: Studying changes in gene expression (the transcriptome) to identify the genetic pathways that are affected by this compound exposure. wikipedia.orgnih.gov

Proteomics: Analyzing changes in the protein profile (the proteome) to understand how this compound alters cellular functions and processes. nih.gov

Metabolomics: Investigating changes in the metabolic profile (the metabolome) to identify biomarkers of exposure and effect. researchgate.netnih.govntu.edu.sgresearchgate.net

Systems Toxicology: Integrating data from multiple omics platforms to construct a holistic view of the toxicological mechanisms of this compound. nih.govnih.govnih.gov

The application of these technologies will be instrumental in elucidating the precise mechanisms of toxicity, identifying sensitive biomarkers, and supporting more accurate risk assessments for this compound. researchgate.netresearchgate.netresearchgate.netmdpi.comsemanticscholar.org

Q & A

Basic Research Questions

Q. How can researchers synthesize Tetrachloro-BPF with high purity for analytical standards?

- Methodological Answer: Synthesis requires chlorination of biphenyl under controlled conditions using catalysts like FeCl₃. Purification involves fractional distillation followed by preparative HPLC. Isotope-labeled analogs (e.g., ¹³C-labeled this compound) are synthesized similarly but require isotopic precursors to ensure traceability . Purity validation should include GC-MS with electron capture detection (ECD) and comparison to certified reference materials (CRMs) .

Q. What analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer: High-resolution gas chromatography coupled with tandem mass spectrometry (HRGC-MS/MS) is preferred for specificity, especially in complex matrices like soil or biological tissues. Isotope dilution methods using ¹³C-labeled internal standards minimize matrix effects . For low-concentration samples, solid-phase extraction (SPE) pre-concentration improves detection limits to sub-ppb levels .

Q. How should researchers design studies to assess the environmental persistence of this compound?

- Methodological Answer: Conduct aerobic/anaerobic degradation experiments under controlled lab conditions (e.g., OECD 307/308 guidelines). Monitor degradation products via LC-MS and compare half-lives across varying pH, temperature, and microbial activity. Field studies should include sediment/water partitioning coefficients (Kd) and bioaccumulation factors (BAFs) in aquatic organisms .

Advanced Research Questions

Q. What experimental approaches can resolve discrepancies in reported toxicity values for this compound?

- Methodological Answer: Discrepancies often arise from differences in exposure routes (oral vs. dermal) or model organisms. Standardize protocols using in vitro assays (e.g., AhR receptor binding) and cross-validate with in vivo studies (e.g., rodent models). Apply sensitivity analyses to assess the impact of variables like dosing frequency or metabolic activation . Meta-analyses of existing data should account for study quality using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) .

Q. How can computational models improve risk assessment for this compound in heterogeneous environments?

- Methodological Answer: Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors like log Kow and molecular polarizability. Incorporate geospatial data (e.g., soil type, hydrology) into fugacity models to predict regional contamination patterns. Validate models against field data from EPA Superfund sites .

Q. What strategies mitigate interference from co-occurring PCBs during this compound analysis?

- Methodological Answer: Use multidimensional chromatography (GC×GC) with non-polar/mid-polar column combinations to separate structurally similar congeners. Confirm identities via orthogonal techniques like NMR or high-resolution mass spectrometry (HRMS). For immunoassays, optimize antibody cross-reactivity profiles using synthetic analogs .

Data Management & Reproducibility

Q. How should researchers address variability in inter-laboratory comparisons of this compound data?

- Methodological Answer: Implement standardized CRMs and proficiency testing schemes (e.g., EPA’s Environmental Laboratory Advisory Board protocols). Document all parameters, including instrument calibration curves and extraction recovery rates. Use consensus-based reporting frameworks like MIABE (Minimum Information About a Bioanalytical Experiment) .

Q. What criteria define high-quality literature for systematic reviews on this compound?

- Methodological Answer: Prioritize peer-reviewed studies with transparent methodologies (e.g., detailed SOPs in supplementary materials). Exclude studies lacking QA/QC documentation or using non-validated detection limits. Tools like PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) ensure rigorous data extraction and bias assessment .

Tables for Key Methodological Comparisons

| Analytical Technique | Detection Limit (ppb) | Strengths | Limitations |

|---|---|---|---|

| HRGC-MS/MS | 0.01 | High specificity, congener separation | Requires expensive instrumentation |

| ELISA (Immunoassay) | 0.1 | Rapid screening, field-deployable | Cross-reactivity with PCBs |

| HPLC-UV | 1.0 | Cost-effective, robust | Low resolution in complex matrices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.